(3-Methyltriazolo[4,5-b]pyridin-6-yl)-(1-oxa-8-azaspiro[4.5]decan-8-yl)methanone
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Overview
Description
(3-Methyltriazolo[4,5-b]pyridin-6-yl)-(1-oxa-8-azaspiro[4.5]decan-8-yl)methanone: is a complex organic compound characterized by its unique triazolo-pyridine and spiro-oxa-azaspirodecane structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Methyltriazolo[4,5-b]pyridin-6-yl)-(1-oxa-8-azaspiro[4.5]decan-8-yl)methanone typically involves multi-step organic reactions. The initial step often includes the formation of the triazolo-pyridine core, followed by the introduction of the spiro-oxa-azaspirodecane moiety. Common reagents used in these reactions include triazole derivatives, pyridine derivatives, and spiro compounds. Reaction conditions may involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance production scalability and consistency.
Chemical Reactions Analysis
Types of Reactions
(3-Methyltriazolo[4,5-b]pyridin-6-yl)-(1-oxa-8-azaspiro[4.5]decan-8-yl)methanone undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Common reagents include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Scientific Research Applications
(3-Methyltriazolo[4,5-b]pyridin-6-yl)-(1-oxa-8-azaspiro[4.5]decan-8-yl)methanone has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique structural features.
Industry: Utilized in the development of advanced materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of (3-Methyltriazolo[4,5-b]pyridin-6-yl)-(1-oxa-8-azaspiro[4.5]decan-8-yl)methanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules, leading to modulation of biological pathways. The compound’s unique structure allows it to bind selectively to these targets, influencing their activity and resulting in various biological effects.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: An aniline derivative with two chlorine atoms, used in dye and herbicide production.
Caffeine: An alkaloid with a purine structure, known for its stimulant properties.
4-Methoxyphenethylamine: Used in the synthesis of various organic compounds.
Uniqueness
(3-Methyltriazolo[4,5-b]pyridin-6-yl)-(1-oxa-8-azaspiro[4.5]decan-8-yl)methanone is unique due to its combination of triazolo-pyridine and spiro-oxa-azaspirodecane structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
(3-methyltriazolo[4,5-b]pyridin-6-yl)-(1-oxa-8-azaspiro[4.5]decan-8-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N5O2/c1-19-13-12(17-18-19)9-11(10-16-13)14(21)20-6-4-15(5-7-20)3-2-8-22-15/h9-10H,2-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMLUMZNLHJSNQD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=N2)C(=O)N3CCC4(CCCO4)CC3)N=N1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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